

Thermochemical Data for 1,2-Epoxyhexane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,2-Epoxyhexane

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Introduction

1,2-Epoxyhexane, also known as 1,2-hexene oxide, is a reactive epoxide of significant interest in organic synthesis and as a potential metabolic intermediate. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and for comprehending its role in biological systems. This guide provides a summary of available thermochemical data, detailed experimental protocols for their determination, and a visualization of a relevant metabolic pathway.

While specific experimental thermochemical data for **1,2-epoxyhexane** are not readily available in publicly accessible databases, this guide outlines the established methodologies for their determination and provides data for homologous compounds to serve as a reference.

Data Presentation

Precise, experimentally determined thermochemical data for **1,2-epoxyhexane** are sparse in the literature. However, data for related epoxides can provide valuable estimations. The following tables present physical properties of **1,2-epoxyhexane** and thermochemical data for a homologous series of 1,2-epoxyalkanes to illustrate expected trends.

Table 1: Physical Properties of **1,2-Epoxyhexane**

| Property | Value | Source |
|-------------------|----------------------------------|--------|
| Molecular Formula | C ₆ H ₁₂ O | |
| Molecular Weight | 100.16 g/mol | |
| Boiling Point | 118-120 °C | [1][2] |
| Density | 0.831 g/mL at 25 °C | [2] |
| Refractive Index | n ₂₀ /D 1.406 | [2] |

Table 2: Standard Enthalpy of Formation ($\Delta_f H^\circ$) for a Series of Gaseous 1,2-Epoxyalkanes at 298.15 K

| Compound | Formula | $\Delta_f H^\circ$ (gas) (kJ/mol) |
|------------------|----------------------------------|-----------------------------------|
| 1,2-Epoxypropane | C ₃ H ₆ O | -123.9 |
| 1,2-Epoxybutane | C ₄ H ₈ O | -147.3 |
| 1,2-Epoxypentane | C ₅ H ₁₀ O | -171.0 |
| 1,2-Epoxyhexane | C ₆ H ₁₂ O | ~ -195 (Estimated) |

Note: The value for **1,2-epoxyhexane** is an estimate based on the trend observed in the homologous series. Actual experimental data is required for confirmation.

Table 3: Standard Molar Entropy (S°) and Heat Capacity (C_p) for Gaseous 1,2-Epoxyalkanes at 298.15 K

| Compound | Formula | S° (gas) (J/mol·K) | C_p (gas) (J/mol·K) |
|------------------|----------------------------------|---------------------------|-----------------------|
| 1,2-Epoxypropane | C ₃ H ₆ O | 289.5 | 80.3 |
| 1,2-Epoxybutane | C ₄ H ₈ O | 328.0 | 103.8 |
| 1,2-Epoxyhexane | C ₆ H ₁₂ O | ~ 405 (Estimated) | ~ 150 (Estimated) |

Note: Values for **1,2-epoxyhexane** are estimations. Standard molar entropy and heat capacity generally increase with molecular complexity and the number of atoms.

Experimental Protocols

The determination of thermochemical data for epoxides is primarily achieved through reaction calorimetry and ebulliometry.

Protocol 1: Determination of Enthalpy of Formation by Reaction Calorimetry

This method is used to determine the condensed-phase heat of reduction of an epoxide to its corresponding alcohol.^[3] The gas-phase enthalpy of formation can then be derived by accounting for the heat of vaporization.

Materials and Equipment:

- Isothermal reaction calorimeter
- Glass reaction vessel
- Stirrer
- Temperature probe
- Injection system for ampoules
- Lithium triethylborohydride (LiEt_3BH) solution
- Triethylene glycol dimethyl ether (triglyme) as solvent
- High-purity **1,2-epoxyhexane**
- High-purity corresponding alcohol (1-hexanol and 2-hexanol)
- Argon gas supply

Procedure:

- **Calorimeter Preparation:** The calorimeter is calibrated electrically to determine its heat capacity.
- **Reaction Setup:** The reaction vessel is charged with the triglyme solvent and a solution of LiEt_3BH under an inert argon atmosphere.
- **Epoxide Reduction:** A sealed glass ampoule containing a known mass of **1,2-epoxyhexane** is placed in the calorimeter. Once thermal equilibrium is reached, the ampoule is broken, initiating the reduction reaction. The heat change of the reaction (ΔH_1) is measured.
 - Reaction: **1,2-Epoxyhexane(l)** + $\text{LiEt}_3\text{BH(soln)}$ → Lithium salt of hexanol(soln)
- **Alcohol Dissolution:** In a separate experiment, a known mass of the corresponding hexanol is dissolved in the final solution from the epoxide reduction experiment. The heat of this process (ΔH_2) is measured.
- **Calculation of Enthalpy of Reduction:** The condensed-phase enthalpy of reduction (ΔH_{red}) is calculated as the difference between the two measured heats: $\Delta H_{\text{red}} = \Delta H_1 - \Delta H_2$.
- **Calculation of Enthalpy of Formation:** The condensed-phase standard enthalpy of formation of **1,2-epoxyhexane** ($\Delta_f H^\circ(\text{l})$) is calculated using the known standard enthalpy of formation of the corresponding hexanol ($\Delta_f H^\circ(\text{alcohol(l)})$) and the measured enthalpy of reduction:
$$\Delta_f H^\circ(\text{epoxide(l)}) = \Delta_f H^\circ(\text{alcohol(l)}) - \Delta H_{\text{red}}$$
- **Gas-Phase Enthalpy of Formation:** The gas-phase enthalpy of formation is obtained by adding the enthalpy of vaporization (ΔH_{vap}): $\Delta_f H^\circ(\text{epoxide(g)}) = \Delta_f H^\circ(\text{epoxide(l)}) + \Delta H_{\text{vap}}$

Protocol 2: Determination of Enthalpy of Vaporization by Ebulliometry

Ebulliometry is used to measure the boiling point of a liquid at different pressures, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.^[3]

Materials and Equipment:

- Ebulliometer

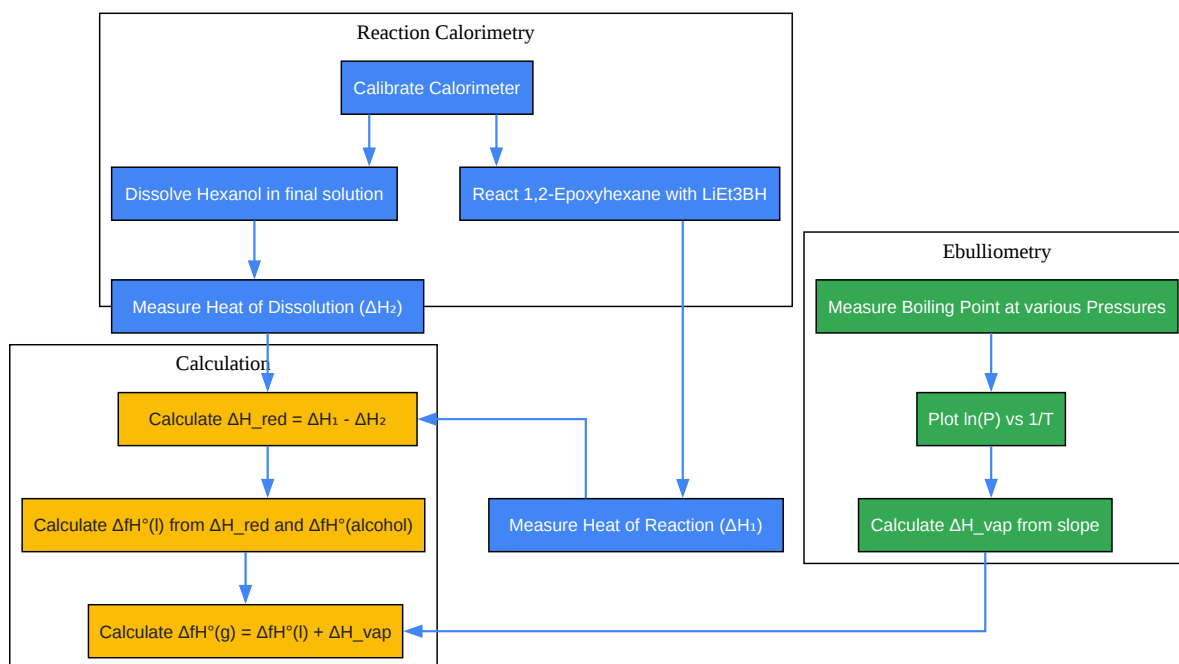
- Pressure measurement system (manometer)
- Temperature measurement system (platinum resistance thermometer)
- Vacuum pump
- Heating mantle
- High-purity **1,2-epoxyhexane**

Procedure:

- A sample of **1,2-epoxyhexane** is placed in the ebulliometer.
- The system pressure is set to a specific value using the vacuum pump and manometer.
- The sample is heated until it boils, and the boiling temperature is precisely measured once it stabilizes.
- Steps 2 and 3 are repeated for a range of different pressures.
- The natural logarithm of the pressure ($\ln P$) is plotted against the inverse of the absolute temperature ($1/T$).
- The enthalpy of vaporization (ΔH_{vap}) is determined from the slope of the resulting line, as described by the Clausius-Clapeyron equation: $\text{slope} = -\Delta H_{\text{vap}} / R$ (where R is the gas constant).

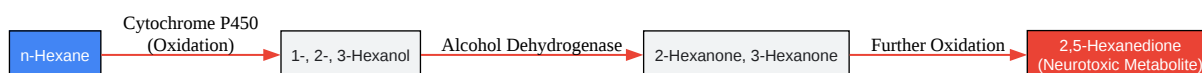
Mandatory Visualization

Since specific signaling pathways involving **1,2-epoxyhexane** are not well-documented, a diagram illustrating the metabolic pathway of its parent compound, n-hexane, is provided. This pathway is relevant as epoxidation is a common metabolic step for alkenes. Additionally, a workflow for the experimental determination of the enthalpy of formation is visualized.



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Caption: Experimental workflow for determining the enthalpy of formation of **1,2-epoxyhexane**.



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